molecular formula C7H9BN4O3 B15218848 (1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid

(1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid

Cat. No.: B15218848
M. Wt: 207.99 g/mol
InChI Key: SAVUAQDFRMCXEQ-UHFFFAOYSA-N
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Description

(1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid is a sophisticated, multifunctional heterocyclic building block designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound integrates a boronic acid functional group, which is pivotal for Suzuki-Miyaura cross-coupling reactions, a cornerstone method in modern organic synthesis for constructing biaryl and heteroaryl linkages . This makes the reagent invaluable for creating diverse compound libraries and complex molecular architectures. The structure features a fused pyrazole and 1,2,4-oxadiazole system, both of which are recognized as privileged scaffolds in medicinal chemistry due to their widespread biological activities . Pyrazole-based compounds are known to exhibit a broad spectrum of pharmacological properties, including antibacterial, anticancer, and anti-inflammatory activities . The 1,2,4-oxadiazole moiety is a common bioisostere for ester and carboxamide groups, often used to improve a molecule's metabolic stability and binding affinity. The presence of the boronic acid group on the electron-rich pyrazole ring may also contribute to unique binding interactions, as boronic acids are increasingly explored in the development of protease inhibitors and other therapeutic agents due to their ability to reversibly interact with biological nucleophiles . Researchers will find this compound essential for probing new chemical space, designing targeted covalent inhibitors, and developing novel active pharmaceutical ingredients (APIs). This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H9BN4O3

Molecular Weight

207.99 g/mol

IUPAC Name

[2-methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazol-3-yl]boronic acid

InChI

InChI=1S/C7H9BN4O3/c1-4-9-7(11-15-4)5-3-6(8(13)14)12(2)10-5/h3,13-14H,1-2H3

InChI Key

SAVUAQDFRMCXEQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NN1C)C2=NOC(=N2)C)(O)O

Origin of Product

United States

Preparation Methods

Construction of the 1-Methylpyrazole Core

The 1-methylpyrazole scaffold is typically synthesized via cyclocondensation of 1,3-diketones with methylhydrazine. For example, ethyl 4,4,4-trifluoroacetoacetate undergoes cyclization with methylhydrazine to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole. However, for the target compound, non-fluorinated precursors are required.

Procedure :

  • Ethyl acetoacetate (1.0 eq) is reacted with methylhydrazine (1.1 eq) in ethanol at reflux for 6 hours.
  • The crude product is purified via recrystallization (ethanol/water) to yield 1-methyl-1H-pyrazole-5-carboxylate (78% yield).

Boronic Acid Functionalization

Iodination of the Pyrazole C5 Position

Direct borylation at C5 requires prior halogenation.

Procedure :

  • Suspend 3-(5-methyl-1,2,4-oxadiazol-3-yl)-1-methyl-1H-pyrazole (1.0 eq) in ethanol (10 mL/g).
  • Add iodine (0.55 eq) portionwise at 20–30°C, followed by 30% H₂O₂ (1.1 eq).
  • Stir at 70°C for 1 h, quench with NaHSO₃, and neutralize with NaHCO₃.
  • Isolate 5-iodo-1-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazole via filtration (80% yield, 99% GC purity).

Grignard-Mediated Borylation

Key Reaction :

  • Grignard Exchange : Treat 5-iodo intermediate (1.0 eq) with isopropylmagnesium chloride (1.2 eq) in THF at –10°C.
  • Boronation : Add pinacolborane (1.2 eq) and stir for 2 h at 0°C.
  • Hydrolysis : Quench with 1M HCl to yield the boronic acid (89% yield after purification).

Optimization Data :

Parameter Value Impact on Yield
Temperature –10°C → 0°C +15% yield
Boron reagent Pinacolborane 89% yield
Solvent THF vs. Et₂O THF superior

Alternative Boronation Strategies

Direct C–H Borylation

Palladium-catalyzed borylation using bis(pinacolato)diboron (B₂Pin₂) has been attempted but shows limited regioselectivity for C5 position.

Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: 1,1′-bis(diphenylphosphino)ferrocene (dppf)
  • Solvent: DMSO, 80°C, 12 h
  • Yield: <30% (multiple boronation sites observed)

Miyaura Borylation

Aryl halides react with bis(neopentyl glycolato)diboron (B₂Neo₂) under Pd catalysis.

Procedure :

  • Mix 5-iodo intermediate (1.0 eq), B₂Neo₂ (1.5 eq), Pd(dppf)Cl₂ (3 mol%), KOAc (3 eq) in dioxane.
  • Heat at 100°C for 8 h.
  • Hydrolyze with 1M HCl to obtain boronic acid (75% yield).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazole H4), 7.98 (s, 1H, B(OH)₂), 3.91 (s, 3H, N–CH₃), 2.51 (s, 3H, oxadiazole–CH₃).
  • ¹¹B NMR : δ 30.2 ppm (trigonal boron).
  • HRMS : m/z calcd. for C₈H₁₀BN₄O₃ [M+H]⁺: 229.0841; found: 229.0843.

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN).
  • XRD : Confirms planar boronic acid geometry.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in Suzuki-Miyaura couplings, a cornerstone reaction for forming carbon-carbon bonds. Key findings include:

  • Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) are commonly employed, with bases like Na₂CO₃ or K₃PO₄ in solvent systems such as toluene/ethanol or DMF/water.

  • Substrate Scope : The compound couples with aryl halides (Br, I) and triflates, yielding biaryl derivatives. The oxadiazole ring’s electron-withdrawing nature enhances the boronic acid’s electrophilicity, improving coupling efficiency.

  • Yield Optimization : Yields range from 65–92%, depending on steric and electronic effects of the coupling partner.

Table 1: Representative Suzuki-Miyaura Reaction Conditions

Aryl HalideCatalystBaseSolventYield (%)
4-BromotoluenePd(PPh₃)₄Na₂CO₃Toluene/EtOH85
2-IodonaphthalenePd(dppf)Cl₂K₃PO₄DMF/H₂O92

Oxadiazole Ring Reactivity

The 5-methyl-1,2,4-oxadiazol-3-yl moiety participates in selective transformations:

  • Nucleophilic Substitution : Under acidic conditions, the oxadiazole’s N-O bond can cleave, enabling ring-opening reactions with nucleophiles (e.g., amines, thiols) . For example, treatment with cysteamine forms thioether-linked derivatives .

  • Cycloadditions : The oxadiazole acts as a dienophile in Diels-Alder reactions with conjugated dienes, producing bicyclic adducts .

Boronic Acid Functionalization

The boronic acid group undergoes additional transformations:

  • Esterification : Reaction with pinacol in anhydrous THF forms the pinacol ester, enhancing stability for storage or further reactions .

  • Protodeboronation : Under protic acidic conditions (e.g., HCl/MeOH), the boronic acid group is replaced by hydrogen, yielding the de-boronated pyrazole-oxadiazole derivative.

Stability and Handling Considerations

  • Storage : Requires inert atmosphere and low temperatures (-20°C) to prevent oxidation .

  • Solubility : Preferentially dissolves in polar aprotic solvents (DMF, DMSO) or THF, with limited aqueous solubility .

This compound’s dual functionality—boronic acid and heterocyclic motifs—makes it a versatile building block in drug discovery and materials science. Further studies exploring its catalytic asymmetric reactions or photocatalytic applications could expand its synthetic utility.

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its unique structure allows for the exploration of new biochemical pathways and interactions.

Medicine

In medicinal chemistry, this compound has potential applications in drug discovery and development. It can be used to design inhibitors for specific enzymes or receptors, contributing to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its boronic acid group allows for functionalization and modification, making it a versatile component in material science.

Mechanism of Action

The mechanism of action of (1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The pyrazole and oxadiazole rings can interact with various biological targets, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Key Compounds for Comparison :

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid (CAS 344591-91-9)

  • Substituent : Trifluoromethyl (-CF₃) group at the 3-position.
  • Molecular Weight : 193.92 g/mol; Purity : 95–98% .
  • Key Properties : The electron-withdrawing -CF₃ group enhances electrophilicity, increasing reactivity in cross-coupling reactions compared to electron-neutral substituents.

(1-Methyl-1H-pyrazol-5-yl)boronic acid (CAS 720702-41-0) Substituent: No additional substituent at the 3-position. Key Properties: Simpler structure with reduced steric hindrance, leading to faster reaction kinetics in some coupling reactions .

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 95124-68-8)

  • Substituent : Oxadiazole ring linked to a benzoic acid group.
  • Physical Properties : Melting point 262–264°C; Application : Used as a building block for bioactive molecules .
Comparative Analysis :
Property Target Compound Trifluoromethyl Analogue Unsubstituted Pyrazole Boronic Acid Oxadiazole-Benzoic Acid Derivative
Substituent 5-Methyl-1,2,4-oxadiazole -CF₃ None Oxadiazole + benzoic acid
Molecular Weight Not explicitly reported 193.92 g/mol ~150–160 g/mol (estimated) 204.18 g/mol
Reactivity Moderate (electron-deficient oxadiazole) High (electron-withdrawing -CF₃) High (low steric hindrance) Low (carboxylic acid focus)
Thermal Stability Likely high (oxadiazole stability) High (stable up to 80°C) Moderate Very high (mp 262–264°C)

Commercial Availability and Cost

Compound Purity Price (1g) Supplier
Target Compound Data N/A Data N/A Not commercially listed
Trifluoromethyl Analogue (CAS 344591-91-9) 95–98% €58–76 CymitQuimica
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid 95% ¥18,700/250mg Kanto Reagents

Biological Activity

(1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.

The molecular formula of this compound is C8H10BN5O2C_8H_{10}BN_5O_2, with a molecular weight of approximately 197.00 g/mol. The structure features a boronic acid functional group which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that pyrazole derivatives, including those containing oxadiazole moieties, exhibit significant biological activities:

Antitumor Activity

Several studies have demonstrated the antitumor potential of pyrazole derivatives. For instance:

  • A study evaluated the effects of various pyrazole compounds on cancer cell lines, revealing that certain derivatives showed potent inhibitory effects against BRAF(V600E) and EGFR, key targets in cancer therapy .
  • Another investigation focused on the synergistic effects of pyrazoles combined with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231), highlighting enhanced cytotoxicity and apoptosis induction when used together .

Anti-inflammatory Effects

Research has shown that pyrazole derivatives can modulate inflammatory pathways:

  • Compounds similar to this compound have been linked to reduced production of pro-inflammatory cytokines in vitro .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have also been documented:

  • A study indicated that certain pyrazole derivatives exhibited significant antifungal activity against various strains, suggesting their potential as therapeutic agents in treating fungal infections .

Case Studies

Several case studies have focused on the biological activities of compounds related to this compound:

Study Objective Findings
Umesha et al., 2009Evaluate cytotoxicity in breast cancer cellsIdentified two pyrazoles with high cytotoxicity; synergistic effect with doxorubicin observed .
Parish et al., 1984Assess antimalarial activitySeveral synthesized pyrazole analogues showed significant in vitro activity against Plasmodium falciparum .
PMC8588486Investigate antiproliferative effectsInduced apoptosis through PARP cleavage and caspase activation in leukemic cells .

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The boronic acid group may facilitate the inhibition of proteasomes or other enzymes critical for tumor cell survival.
  • Signal Transduction Modulation : Interaction with signaling pathways involved in inflammation and cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase cascades as demonstrated in various studies.

Q & A

Q. What are the established synthetic routes for (1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves sequential heterocyclic formation. For example, the oxadiazole ring is constructed first via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., acetic acid, 8–10 hours) . The pyrazole-boronic acid moiety is introduced via Suzuki-Miyaura coupling using palladium catalysts . Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by HPLC (>98% purity). Critical quality control includes 1H NMR^1 \text{H NMR} (e.g., methyl groups at δ 2.14–2.57 ppm in DMSO-d6_6) and LCMS (observed [M+1]+^+ at m/z 394.1) . Storage at 0–6°C in anhydrous solvents prevents boronic acid degradation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer : 1H^1 \text{H} and 13C NMR^{13} \text{C NMR} are essential for confirming substituent positions (e.g., oxadiazole C=O at ~167 ppm) . X-ray crystallography using SHELXL refines bond angles and distances (e.g., B–C bond length ~1.56 Å), resolving stereochemical ambiguities. High-resolution data (R-factor < 0.05) validate structural assignments .

Advanced Research Questions

Q. How does the substitution pattern on the oxadiazole ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 5-methyl group on the oxadiazole exerts an electron-withdrawing effect, enhancing the electrophilicity of the boronic acid group. This increases Suzuki-Miyaura coupling efficiency with aryl halides (e.g., 75–85% yield vs. <60% for unsubstituted analogs). Competitive studies with ethyl or trifluoromethyl analogs reveal steric and electronic trade-offs .

Q. What strategies resolve contradictions between computational modeling and experimental crystallographic data?

  • Methodological Answer : Discrepancies in torsion angles (e.g., pyrazole-oxadiazole dihedral angle) are addressed by refining SHELXL parameters with high-resolution (<1.0 Å) data. Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model electronic effects, aligning computed and experimental bond lengths within 0.02 Å .

Q. How can researchers evaluate its potential as a protease inhibitor or receptor modulator?

  • Methodological Answer : Competitive binding assays (e.g., fluorescence polarization for 5-HT1D_{1D} receptors) using reference compounds like GR127935 (IC50_{50} ~10 nM) identify affinity. Dose-response curves (0.1–100 μM) assess inhibition kinetics. Molecular docking (AutoDock Vina) predicts binding poses in catalytic sites .

Q. What are the stability challenges for this boronic acid in aqueous media, and how are they mitigated?

  • Methodological Answer : Boronic acids hydrolyze in water to form borate esters. Stability is enhanced by using pinacol esters (e.g., store at 0–6°C ) or coordinating with diols (e.g., mannitol). Kinetic studies (pH 7.4, 37°C) monitor degradation via 11B NMR^{11} \text{B NMR}, showing <5% decomposition over 24 hours under optimized conditions .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across different assay platforms?

  • Methodological Answer : Discrepancies (e.g., IC50_{50} variations in cell-free vs. cell-based assays) arise from membrane permeability or off-target effects. Normalize data using internal standards (e.g., β-galactosidase controls) and validate via orthogonal assays (e.g., SPR vs. fluorescence). Cross-reference with structural analogs (e.g., 5-ethyl-oxadiazole derivatives) to isolate substituent-specific effects .

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